Cas no 22047-88-7 (2-Phenylmethoxybenzeneacetic Acid)

2-Phenylmethoxybenzeneacetic Acid 化学的及び物理的性質
名前と識別子
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- 2-Benzyloxyphenylacetic acid
- 2-(2-phenylmethoxyphenyl)acetic acid
- 2-Phenylmethoxybenze
- 2-Phenylmethoxybenzeneacetic Acid
- 2-hydroxyphenylacetic acid benzyl ether
- O-Benzyloxyphenylacetic acid
- E75984
- 2-(2-(benzyloxy)phenyl)aceticacid
- CS-0156164
- FT-0611317
- 2-Benzyloxyphenyl acetic acid
- DTXSID60334191
- SCHEMBL1007508
- [2-(benzyloxy)phenyl]acetic acid
- (2-Benzyloxyphenyl)acetic acid, 97%
- 2-[2-(benzyloxy)phenyl]acetic acid
- 22047-88-7
- AKOS015839425
- STR06066
- J-014444
- 2-(2-(benzyloxy)phenyl)acetic acid
- (2-benzyloxyphenyl) acetic acid
- (2-benzyloxyphenyl)acetic acid
- 2-(2-Benzyloxyphenyl)acetic acid
- Benzeneacetic acid,2-(phenylmethoxy)-
- MFCD00016822
- DB-020563
-
- MDL: MFCD00016822
- インチ: InChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
- InChIKey: VFYKRBZHJFJOGQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O
- BRN: 2653977
計算された属性
- せいみつぶんしりょう: 242.09400
- どういたいしつりょう: 241.086469
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 49.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 91-95 °C
- ふってん: 406.9±25.0 °C at 760 mmHg
- フラッシュポイント: 153.2±16.7 °C
- 屈折率: 1.595
- PSA: 46.53000
- LogP: 2.89270
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Phenylmethoxybenzeneacetic Acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335-H400
- 警告文: P261-P273-P280-P305+P351+P338
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41-50
- セキュリティの説明: S26-S37-S61-S39
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
2-Phenylmethoxybenzeneacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WU489-200mg |
2-Phenylmethoxybenzeneacetic Acid |
22047-88-7 | 97+% | 200mg |
374.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y1055069-1g |
2-(2-(Benzyloxy)phenyl)acetic acid |
22047-88-7 | 97+% | 1g |
$110 | 2024-06-07 | |
Apollo Scientific | OR1661-5g |
2-(Benzyloxy)phenylacetic acid |
22047-88-7 | 5g |
£195.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226804-10g |
2-(2-(Benzyloxy)phenyl)acetic acid |
22047-88-7 | 98% | 10g |
¥4807 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226804-25g |
2-(2-(Benzyloxy)phenyl)acetic acid |
22047-88-7 | 98% | 25g |
¥10095 | 2023-04-14 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 681725-1G |
2-Phenylmethoxybenzeneacetic Acid |
22047-88-7 | 97% | 1G |
¥541.99 | 2022-02-24 | |
TRC | P335685-25000mg |
2-Phenylmethoxybenzeneacetic Acid |
22047-88-7 | 25g |
$1470.00 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226804-1g |
2-(2-(Benzyloxy)phenyl)acetic acid |
22047-88-7 | 98% | 1g |
¥1008 | 2023-04-14 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15237-5g |
2-Benzyloxyphenylacetic acid, 98+% |
22047-88-7 | 98+% | 5g |
¥7326.00 | 2022-09-13 | |
Fluorochem | 018225-1g |
2-Benzyloxyphenylacetic acid |
22047-88-7 | 98% | 1g |
£50.00 | 2022-03-01 |
2-Phenylmethoxybenzeneacetic Acid 関連文献
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1. Hydroxy-group participation in ester hydrolysisBrian Capon,Samuel T. McDowell,William V. Raftery J. Chem. Soc. Perkin Trans. 2 1973 1118
2-Phenylmethoxybenzeneacetic Acidに関する追加情報
2-Phenylmethoxybenzeneacetic Acid (CAS No. 22047-88-7): An Overview of Its Properties, Applications, and Recent Research
2-Phenylmethoxybenzeneacetic Acid (CAS No. 22047-88-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(Benzylmethoxy)benzeneacetic acid, is characterized by its unique molecular structure, which includes a benzene ring, a methoxy group, and a carboxylic acid functional group. These structural features contribute to its diverse chemical properties and potential applications in drug development.
The molecular formula of 2-Phenylmethoxybenzeneacetic Acid is C15H14O3, and it has a molecular weight of approximately 242.26 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in its use in various chemical and biological assays.
In terms of its chemical reactivity, 2-Phenylmethoxybenzeneacetic Acid exhibits typical behavior for compounds containing a carboxylic acid group. It can undergo esterification reactions to form esters, which are often used as prodrugs to improve the pharmacokinetic properties of the parent compound. Additionally, the methoxy group on the benzene ring can be selectively deprotected or modified to introduce additional functional groups, expanding the range of potential derivatives and analogs.
Recent Research and Applications:
In recent years, there has been growing interest in the potential therapeutic applications of 2-Phenylmethoxybenzeneacetic Acid. One area of focus has been its use as a lead compound in the development of new anti-inflammatory agents. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has explored the potential anticancer properties of 2-Phenylmethoxybenzeneacetic Acid. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation, such as the PI3K/AKT pathway. These findings suggest that 2-Phenylmethoxybenzeneacetic Acid could be further developed into novel anticancer agents.
Beyond its therapeutic applications, 2-Phenylmethoxybenzeneacetic Acid has also been investigated for its use as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure provides a valuable starting point for the synthesis of compounds with diverse biological activities. For example, researchers have used this compound to synthesize novel ligands for G protein-coupled receptors (GPCRs), which are important targets in drug discovery.
Synthesis and Characterization:
The synthesis of 2-Phenylmethoxybenzeneacetic Acid can be achieved through several well-established routes. One common method involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide to form 2-benzylmethoxybenzaldehyde, followed by subsequent steps to introduce the carboxylic acid group. Alternatively, it can be synthesized via a multi-step process starting from 2-bromobenzaldehyde or other aromatic precursors.
The characterization of 2-Phenylmethoxybenzeneacetic Acid typically involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed information about the molecular structure and purity of the compound. For example, NMR spectra can confirm the presence of specific functional groups and their relative positions within the molecule, while MS can provide accurate molecular weight measurements.
Safety Considerations:
Safety is a critical aspect when handling any chemical compound, including 2-Phenylmethoxybenzeneacetic Acid. While this compound is not classified as hazardous or toxic under standard regulations, it is important to follow standard laboratory safety protocols when working with it. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, ensuring proper ventilation in the laboratory environment, and disposing of waste materials according to local regulations.
FUTURE DIRECTIONS:
The future research directions for 2-Phenylmethoxybenzeneacetic Acid are promising. Ongoing studies aim to further elucidate its mechanism of action at both cellular and molecular levels. Additionally, efforts are being made to optimize its pharmacological properties through structural modifications and derivative synthesis. These advancements could lead to the development of more effective drugs for treating various diseases.
In conclusion, 2-Phenylmethoxybenzeneacetic Acid (CAS No. 22047-88-7) is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development.
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